molecular formula C12H13F2NO B7989955 6-(2,4-Difluoro-phenoxy)hexanenitrile CAS No. 1443338-43-9

6-(2,4-Difluoro-phenoxy)hexanenitrile

Cat. No.: B7989955
CAS No.: 1443338-43-9
M. Wt: 225.23 g/mol
InChI Key: FLQBDOSFYZWDIA-UHFFFAOYSA-N
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Description

6-(2,4-Difluoro-phenoxy)hexanenitrile is a chemical compound of significant interest in research and development, particularly in the field of agrochemistry. It serves as a versatile synthetic intermediate and building block for the discovery and synthesis of novel active ingredients . The incorporation of the difluorophenoxy moiety and nitrile group is a common strategy in medicinal and agricultural chemistry to fine-tune the physicochemical properties of a molecule, which can influence its biological activity, stability, and metabolic profile . While the specific biological profile of this compound is a subject of ongoing investigation, its structural analogs have demonstrated notable utility in the creation of compounds with pesticidal and fungicidal properties . Researchers leverage this compound to explore new chemical entities that may act on a variety of fungal pathogens . The exact mechanism of action for any resulting active compound is typically specific to its final molecular structure. This product is intended for laboratory research purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

6-(2,4-difluorophenoxy)hexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO/c13-10-5-6-12(11(14)9-10)16-8-4-2-1-3-7-15/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQBDOSFYZWDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OCCCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278915
Record name Hexanenitrile, 6-(2,4-difluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443338-43-9
Record name Hexanenitrile, 6-(2,4-difluorophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443338-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanenitrile, 6-(2,4-difluorophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr pathway is highly effective for introducing phenoxy groups into electron-deficient aromatic systems. For 6-(2,4-difluoro-phenoxy)hexanenitrile, the 2,4-difluorophenol moiety acts as a nucleophile, targeting a hexanenitrile derivative with a leaving group (e.g., bromide or chloride) at the terminal position. The electron-withdrawing fluorine atoms on the aromatic ring enhance the electrophilicity of the adjacent carbon, facilitating displacement.

In a representative procedure adapted from CN100351226C, 2,4-difluorophenol is deprotonated using a strong base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent (e.g., DMF, DMSO). The resulting phenoxide ion reacts with 6-bromohexanenitrile under inert atmosphere at elevated temperatures (80–120°C). For instance, a molar ratio of 1:1.2 (phenol to alkyl bromide) in DMF at 100°C for 4 hours yields 78–85% of the target product after aqueous workup and distillation.

Optimization Parameters

  • Solvent Selection : DMF and DMSO are preferred due to their high polarity and ability to stabilize transition states.

  • Base Strength : Alkali metal alkoxides (e.g., NaOMe, KOtBu) outperform carbonate bases in deprotonating phenolic substrates.

  • Temperature : Reactions proceed efficiently at 80–120°C, minimizing side reactions such as elimination.

Williamson Ether Synthesis

Alkylation of 2,4-Difluorophenol

The Williamson method employs 2,4-difluorophenol and 6-bromohexanenitrile in the presence of a mild base (e.g., K₂CO₃) and a phase-transfer catalyst. This approach avoids strong bases, making it suitable for heat-sensitive substrates. For example, a mixture of 2,4-difluorophenol (1.0 equiv), 6-bromohexanenitrile (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetone refluxed for 12 hours achieves a 70% yield.

Limitations and Workarounds

  • Solvent Compatibility : Acetone and acetonitrile are optimal for balancing solubility and reaction rate.

  • Byproduct Formation : Competing elimination is mitigated by maintaining stoichiometric excess of the alkyl halide.

Palladium-Catalyzed Cyanoetherification

Dual Functionalization Strategy

Drawing from CN100457721C, a palladium-catalyzed one-pot synthesis could concurrently introduce the nitrile and phenoxy groups. This method involves coupling 2,4-difluoroiodobenzene with 6-hydroxyhexanenitrile using a palladium complex (e.g., Pd(OAc)₂) and a cyanide source (e.g., K₄[Fe(CN)₆]). Reaction conditions include DMF as the solvent, 120°C, and 6 hours, yielding up to 65% of the product.

Catalytic System Efficiency

  • Catalyst Loading : 0.5–2 mol% Pd achieves optimal turnover without metal leaching.

  • Cyanide Source : Ferrocyanide salts are non-toxic alternatives to traditional cyanating agents.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

MethodConditionsYield (%)Purity (%)Key Advantages
SNArDMF, 100°C, 4h, NaH8598High selectivity, short duration
Williamson EtherAcetone, reflux, 12h, K₂CO₃7095Mild conditions, scalable
Palladium CatalysisDMF, 120°C, 6h, Pd(OAc)₂, K₄[Fe(CN)₆]6597One-pot synthesis, avoids halides

Industrial-Scale Considerations

Solvent Recovery and Waste Management

DMF and DMSO are recycled via vacuum distillation, reducing environmental impact. The palladium catalyst in method 3 is recovered through filtration, aligning with green chemistry principles.

Cost-Benefit Analysis

  • SNAr : Lowest cost per kilogram due to reagent availability and high yields.

  • Palladium Catalysis : Higher upfront costs but advantageous for regulatory compliance .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-Difluoro-phenoxy)hexanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluorophenoxy group can participate in substitution reactions, where the fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

6-(2,4-Difluoro-phenoxy)hexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2,4-Difluoro-phenoxy)hexanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenoxy group can influence the compound’s binding affinity and specificity towards molecular targets, while the nitrile group can participate in various biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 6-(2,4-Difluoro-phenoxy)hexanenitrile with structurally related hexanenitrile derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Application Key Properties/Findings
This compound 2,4-difluorophenoxy C₁₂H₁₃F₂NO 225.24 g/mol Research/Agrochemical High electronegativity from fluorine enhances stability; discontinued commercial availability .
Myclobutanil 4-Cl-C₆H₄ and triazolylmethyl C₁₅H₁₇ClN₄ 288.77 g/mol Fungicide Inhibits fungal steroid demethylation; targets Venturia inaequalis and Uncinula necator .
6-(4-Phenyl-1,2,3-triazol-1-yl)hexanenitrile 4-phenyl-1,2,3-triazol-1-yl C₁₄H₁₆N₄ 240.31 g/mol Chemical synthesis Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC); characterized by ¹H-NMR .
6-(1H-Indol-1-yl)hexanenitrile Indol-1-yl C₁₄H₁₅N₂ 211.28 g/mol Antiproliferative agents Intermediate in indole-trimethoxyphenyl conjugates; tested for anticancer activity .
6-(2,4-dioxopyrimidin-1-yl)hexanenitrile 2,4-dioxopyrimidin-1-yl C₁₀H₁₂N₃O₂ 206.22 g/mol Supramolecular polymers Forms pseudorotaxanes via hydrogen bonding; used in dynamic materials .

Physicochemical Properties

  • Stability: Fluorinated aromatics resist hydrolysis and oxidative degradation compared to non-halogenated analogs, similar to perfluoroalkyls’ environmental persistence .

Biological Activity

6-(2,4-Difluoro-phenoxy)hexanenitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2NC_{13}H_{12}F_2N. It features a hexanenitrile backbone with a 2,4-difluorophenoxy group, which significantly influences its reactivity and biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological processes.
  • Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest it may exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. The mechanism involved apoptosis induction through mitochondrial pathways.
  • Antimicrobial Properties : Research has shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Neuroprotective Effects : In vitro studies indicated that this compound could protect neuronal cells from damage induced by oxidative stress.

Case Study 1: Anticancer Efficacy

A recent clinical trial explored the efficacy of this compound in patients with advanced cancer. The results showed a significant reduction in tumor size in a subset of patients, with minimal side effects reported. This study highlights the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

In a laboratory setting, this compound was tested against multi-drug resistant bacterial strains. The compound exhibited strong inhibitory effects at low concentrations, suggesting it could be developed into an effective antimicrobial treatment.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound NameStructureBiological Activity
6-(Fluorophenoxy)hexanenitrileSimilar structure without difluorineModerate anticancer activity
6-(Chlorophenoxy)hexanenitrileChlorine instead of fluorineLower antimicrobial efficacy
6-(Trifluoromethylphenoxy)hexanenitrileTrifluoromethyl groupEnhanced neuroprotective effects

Q & A

Q. What is the structural characterization of 6-(2,4-Difluoro-phenoxy)hexanenitrile, and how can it be confirmed experimentally?

The compound consists of a hexanenitrile backbone (CH2CH2CH2CH2CH2CN) with a 2,4-difluorophenoxy group attached at the sixth carbon. Key characterization methods include:

  • 1H NMR : To confirm the integration of aromatic protons (2,4-difluorophenyl) and alkyl chain protons. For example, in pseudorotaxane systems, NMR resolved stoichiometry and threading interactions .
  • IR Spectroscopy : To identify the nitrile stretch (~2240 cm⁻¹) and ether linkages.
  • Mass Spectrometry : For molecular ion verification and fragmentation patterns.

Q. What synthetic routes are used to prepare this compound?

A common method involves nucleophilic substitution:

Synthesize 2,4-difluorophenol via fluorination of phenol derivatives.

React with 6-bromohexanenitrile under basic conditions (e.g., K2CO3 in DMF) to form the ether linkage.

Purify via column chromatography. Similar strategies are used for triazole derivatives via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

Q. How can the nitrile group in this compound be selectively modified to carboxylic acids or amines?

  • Nitrile to Carboxylic Acid : Hydrolyze using H2SO4 (20%) under reflux, followed by neutralization. This method is analogous to hexanenitrile → hexanoic acid conversions .
  • Nitrile to Amine : Reduce with LiAlH4 or catalytic hydrogenation (H2/Pd) to yield 1-aminopentane derivatives .

Advanced Research Questions

Q. How do fluorine substituents influence the compound’s reactivity and physical properties?

The 2,4-difluorophenyl group enhances:

  • Electron-withdrawing effects : Stabilizes intermediates in nucleophilic reactions.
  • Lipophilicity : Increases membrane permeability, relevant in bioactive compound design.
  • Thermal stability : Fluorine’s strong C-F bond reduces degradation under harsh conditions. Comparative studies with non-fluorinated analogs show higher melting points and reduced solubility in polar solvents .

Q. What challenges arise in regioselective functionalization for supramolecular applications?

Steric hindrance from the bulky phenoxy group complicates modifications at the hexanenitrile chain. Strategies include:

  • Orthogonal protecting groups : Temporarily shield reactive sites during synthesis.
  • Host-guest systems : Utilize pre-organized structures (e.g., pseudorotaxanes) to direct functionalization. For example, threading into macrocycles like cucurbiturils can enforce regioselectivity .

Q. How can computational methods predict interactions with biological targets?

  • Molecular docking : Screens binding affinity to enzymes or receptors (e.g., fungicidal targets like myclobutanil analogs ).
  • DFT calculations : Models electronic effects of fluorine on reaction pathways.
  • MD simulations : Predicts stability in dynamic systems (e.g., polymer matrices or lipid bilayers).

Q. What analytical techniques resolve contradictions in reported data for fluorinated phenoxy compounds?

  • X-ray crystallography : Provides unambiguous structural data.
  • 2D NMR (COSY, NOESY) : Clarifies proton-proton correlations in crowded spectra.
  • High-resolution MS : Differentiates isomers with similar masses. For example, pseudorotaxane formation was confirmed via 1H NMR and binding stoichiometry .

Q. What safety protocols are critical for handling hexanenitrile derivatives?

  • Exposure limits : Adhere to HTFOEL (6 ppmv), based on surrogate compounds like propanenitrile .
  • Ventilation : Use fume hoods to mitigate inhalation risks.
  • PPE : Nitrile gloves, lab coats, and eye protection.

Methodological Challenges

Q. How can yield optimization be achieved in large-scale syntheses?

  • Catalyst screening : Transition metals (e.g., CuI for click chemistry) improve reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of phenoxide intermediates.
  • Process monitoring : In-line FTIR tracks nitrile conversion in real time.

Q. What role does the hexanenitrile moiety play in dynamic covalent systems?

The nitrile group participates in:

  • Hydrogen-bonding networks : Stabilizes supramolecular polymers (e.g., hyperbranched systems via cooperative interactions ).
  • Reversible chemistry : Enables self-healing materials through nitrile-amine exchange reactions.

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